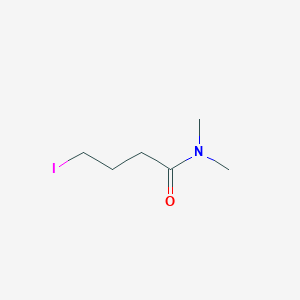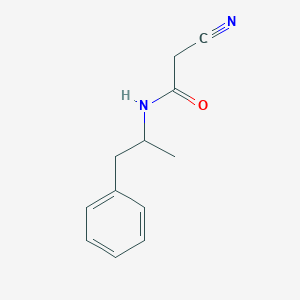
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a piperidine ring attached to a pyrrolidine ring through a methylene bridge. The compound exhibits significant stereochemistry due to the presence of two chiral centers, making it an important molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-3-ol and (S)-piperidine-2-carboxaldehyde.
Condensation Reaction: The (S)-pyrrolidin-3-ol is reacted with (S)-piperidine-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form the intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The presence of two chiral centers allows for selective interactions with chiral environments in biological systems, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Pyrrolidin-3-ol: A simpler analog with only one chiral center.
(S)-Piperidin-2-ylmethylamine: Lacks the hydroxyl group present in (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol.
3-Phenylpyrrolidin-3-ol: Contains a phenyl group instead of a piperidine ring.
Uniqueness
This compound is unique due to its dual chiral centers and the presence of both piperidine and pyrrolidine rings. This structural complexity allows for diverse chemical reactivity and specific interactions in biological systems, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(3S)-1-[[(2S)-piperidin-2-yl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9/h9-11,13H,1-8H2/t9-,10-/m0/s1 |
Clave InChI |
AHKKARMWNUMUMD-UWVGGRQHSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)CN2CC[C@@H](C2)O |
SMILES canónico |
C1CCNC(C1)CN2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)

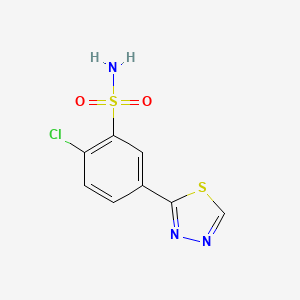
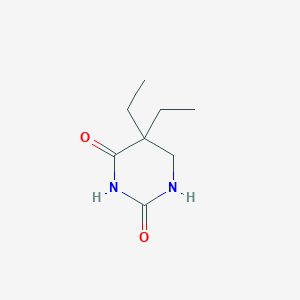

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
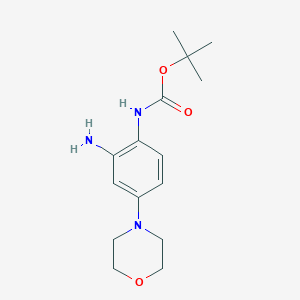
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
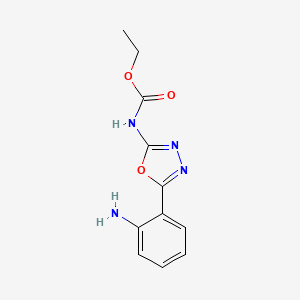
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
